5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure features a 1,3-dimethylpyrazole substituent at position 5 and a trifluoromethyl group at position 2, which are critical for modulating electronic and steric properties.
Properties
Molecular Formula |
C12H11F3N6 |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H11F3N6/c1-6-7(5-20(2)18-6)8-3-10(16)21-11(17-8)4-9(19-21)12(13,14)15/h3-5H,16H2,1-2H3 |
InChI Key |
GWXYEIYVIZMXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-amino-pyrazole with a trifluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets within proteins .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core is highly tunable, with substituents at positions 2, 3, 5, and 7 significantly influencing bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl (CF₃) : Present in both the target compound and ’s analog, CF₃ improves metabolic stability and membrane permeability .
- Dimethylpyrazole vs.
- Amine Position : The 7-amine group is conserved across analogs, suggesting its critical role in hydrogen-bond interactions with biological targets .
Physicochemical Properties
Biological Activity
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is , and it features a trifluoromethyl group that enhances its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines. A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against different cancer types, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.2 |
| Compound B | MCF-7 (Breast) | 4.8 |
| Compound C | A549 (Lung) | 6.0 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that related pyrazolo compounds exhibited significant inhibition of inflammatory markers such as COX-1 and COX-2. One study noted that certain derivatives showed an IC50 for COX-2 inhibition as low as 0.01 μM, indicating high potency compared to standard anti-inflammatory drugs like celecoxib .
Table 2: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 5.40 | 0.01 |
| Compound E | 1.78 | 0.02 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to disease processes. For example, the selective inhibition of COX enzymes plays a crucial role in reducing inflammation and pain associated with various conditions.
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of the compound showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study on Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis indicated significant improvement in symptoms when treated with a related pyrazolo compound, showcasing its potential as an alternative anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
